molecular formula C25H39Cl2FN2O2 B2962329 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 473804-93-2

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B2962329
CAS RN: 473804-93-2
M. Wt: 489.5
InChI Key: DOECNSGXUPIUFQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an adamantane group, a piperazine ring, and a fluorophenyl group . The adamantane group is a type of carbon cage molecule that is highly stable and resistant to heat and chemical reactions. The piperazine ring is a common feature in many pharmaceutical drugs, and the fluorophenyl group is often used in medicinal chemistry due to the unique properties of fluorine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an adamantane group, a piperazine ring, and a fluorophenyl group . The adamantane group provides a rigid, three-dimensional structure, the piperazine ring offers a flexible linkage and the ability to form hydrogen bonds, and the fluorophenyl group can enhance the lipophilicity and metabolic stability of the molecule .

Scientific Research Applications

Chemical Reactivity and Adsorption Behavior

The reactivity properties and adsorption behavior of related adamantane derivatives have been investigated through DFT and MD simulation studies. These studies highlight the molecule's potential for pharmaceutical applications due to its stability and reactive properties, particularly in interactions with water molecules, indicating its relevance in drug delivery and formulation research (Al-Ghulikah et al., 2021).

Antidepressant Potential

Research on compounds structurally similar to 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride has shown potential antidepressant properties. Studies focused on the synthesis of new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, indicating the compound's potential utility in developing new antidepressant drugs (Martínez et al., 2001).

Antimalarial and Antimicrobial Activities

Derivatives with a similar structure have been synthesized and evaluated for their antimalarial and antimicrobial activities. These compounds have shown significant activity against the Plasmodium falciparum strain and a range of Gram-positive and Gram-negative bacteria, suggesting their potential as leads for developing new antimalarial and antimicrobial agents (Mendoza et al., 2011).

Anti-inflammatory Properties

Studies on adamantane and piperazine derivatives have highlighted their potential for anti-inflammatory applications. The compounds have demonstrated significant dose-dependent anti-inflammatory activity in vivo, indicating their relevance in the development of new anti-inflammatory drugs (Al-Omar et al., 2010).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of adamantane derivatives have been thoroughly investigated, providing insights into their chemical behavior and potential pharmaceutical applications. These studies include X-ray, DFT, QTAIM analysis, and molecular docking, highlighting the compounds' stability and interaction with biological targets (Al-Wahaibi et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, determination of its physical and chemical properties, and evaluation of its potential biological activity .

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN2O2.2ClH/c26-23-3-1-2-4-24(23)28-8-6-27(7-9-28)17-22(29)18-30-10-5-25-14-19-11-20(15-25)13-21(12-19)16-25;;/h1-4,19-22,29H,5-18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOECNSGXUPIUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

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